molecular formula C21H22N4O5S B6541956 2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide CAS No. 1058198-54-1

2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide

Cat. No.: B6541956
CAS No.: 1058198-54-1
M. Wt: 442.5 g/mol
InChI Key: NSCZGJJXPXBVFO-UHFFFAOYSA-N
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Description

The compound 2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide features a dihydropyrimidinone core substituted with a 4-methoxyphenyl group at position 4 and an acetamide linker connected to a 4-sulfamoylphenethyl moiety. This structure combines key pharmacophoric elements:

  • Dihydropyrimidinone: Known for hydrogen-bonding interactions and enzyme inhibition (e.g., kinase or dihydrofolate reductase targets).
  • Sulfamoylphenethyl: Introduces sulfonamide functionality, often associated with antimicrobial, anti-inflammatory, or diuretic activity .

This review compares its structural and functional attributes with analogs to elucidate structure-activity relationships (SAR).

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)-6-oxopyrimidin-1-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O5S/c1-30-17-6-4-16(5-7-17)19-12-21(27)25(14-24-19)13-20(26)23-11-10-15-2-8-18(9-3-15)31(22,28)29/h2-9,12,14H,10-11,13H2,1H3,(H,23,26)(H2,22,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSCZGJJXPXBVFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues of the Dihydropyrimidinone Core

Table 1: Substituent Variations on the Pyrimidinone Ring
Compound Name / ID R1 (Position 4) R2 (Position 2/6) Key Functional Groups Molecular Formula Molecular Weight Activity Notes Reference
Target Compound 4-Methoxyphenyl Acetamide linker Sulfamoylphenethyl C21H22N4O5S 442.49 Not reported N/A
BG14882 () 4-Fluorophenyl Acetamide linker Sulfamoylphenyl C18H15FN4O4S 402.40 Not reported
Compound 4-Hydroxy-6-methyl Thioacetamide Sulfamoylphenyl C14H14N4O4S2 366.42 Not reported
Compound 4-Methyl-5-allyl Thioacetamide 4-Methylphenyl C17H19N3O2S 329.42 Predicted pKa = 7.83
Compound 4-Methyl Thioacetamide 4-Chlorophenyl C13H12ClN3O2S 309.77 Anticandidal activity

Key Observations :

  • Electron-Withdrawing Groups (e.g., fluorine in BG14882) may enhance metabolic stability compared to the target compound’s methoxy group .
  • Thioacetamide vs. Acetamide Linkers : Thioether-containing analogs () exhibit varied solubility and binding due to sulfur’s polarizability, whereas the target compound’s oxygen-based linker may favor hydrogen bonding .

Substituent Effects on the Aromatic Moieties

Table 2: Variations in Aromatic Substituents
Compound Name / ID Aromatic Group (Pyrimidinone) Acetamide-Linked Aromatic Group Activity Highlights
Target Compound 4-Methoxyphenyl 4-Sulfamoylphenethyl Potential sulfonamide-driven bioactivity
Compound 9 4-Chlorophenyl 4-Chlorophenyl Dual EGFR/BRAFV600E inhibition (IC50 not specified)
Compound 3a Naphthalene 4-Methoxyphenethyl α-Glucosidase inhibition (IC50 = 69 µM)
Compound 4-Methyl 4-Phenoxyphenyl Antifungal activity

Key Observations :

  • Methoxy vs. Halogen Substitutents : The target’s 4-methoxyphenyl group may improve membrane permeability over ’s chlorophenyl analogs but could reduce electrophilic reactivity .
  • Sulfamoylphenethyl vs. Phenoxy: The sulfamoyl group in the target compound may confer selectivity toward sulfonamide-binding enzymes (e.g., carbonic anhydrase) compared to phenoxy-linked compounds .

Pharmacological and Computational Data

  • Derivatives : N-[2-(4-Methoxyphenyl)ethyl]acetamide analogs demonstrated hypoglycemic activity (19.8–25.1% blood glucose reduction in vivo), suggesting the target compound’s methoxyphenethyl group may align with metabolic applications .
  • Compounds: Quinazolinone-pyridinone hybrids (e.g., Compound 9, C30H22ClN5O3S) showed dual kinase inhibition, highlighting the dihydropyrimidinone core’s versatility in targeting enzymes .

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